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Compound of Interest |

Compound Name: Vamicamide
CAS No.: 97987-88-7
Cat. No.: B1682146
- 7

Executive Summary

Vamicamide (FK176) is a synthetic anticholinergic agent designed for the treatment of urinary
frequency and urgency (pollakiuria). Chemically distinct as a pyridine-acetamide derivative, it
exhibits high selectivity for the urinary bladder over salivary glands, minimizing the classic dry
mouth side effects associated with antimuscarinics.

This guide details the mechanistic pathways governing its absorption, the stereoselective
nature of its disposition, and the pharmacokinetic parameters defined in human and animal
models.

Physicochemical Determinants of Absorption

The absorption profile of Vamicamide is fundamentally dictated by its physicochemical
properties, which favor passive transcellular diffusion.

Molecular Configuration

e Chemical Name: (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide.

 Chirality: Vamicamide is a chiral molecule containing two asymmetric centers. It is typically
administered as a racemate of the (2R, 4R) and (2S, 4S) enantiomers.
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« lonization (pKa): The molecule contains a basic dimethylamino group (estimated pKa ~9.0)
and a pyridine ring (pKa ~5.2). At physiological pH (7.4), a significant fraction exists in the
cationic form, yet sufficient unionized species exist to facilitate membrane permeation.

Solubility & Permeability

Vamicamide exhibits characteristics of a BCS Class | or 1| compound (High Permeability),
evidenced by its rapid absorption phase in vivo. Its lipophilicity (LogP ~3.0) allows for efficient
crossing of the gastrointestinal epithelium.

Absorption Mechanism
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Figure 1: Physicochemical properties driving the absorption mechanism of Vamicamide.

Pharmacokinetic Profile (Human Data)

The pharmacokinetic behavior of Vamicamide in humans is characterized by linear kinetics
and a one-compartment model with first-order absorption.[1]

Absorption Parameters

» Bioavailability (F): While the absolute bioavailability percentage is proprietary, the drug
exhibits complete and rapid oral absorption.

o Linearity: PK is linear across the therapeutic dose range (0.7 mg to 48 mg single dose).

o Tmax (Time to Peak): Peak plasma concentrations are typically achieved within 2—4 hours
post-administration.
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Distribution & Elimination

o Volume of Distribution (Vd/F): The apparent volume of distribution suggests extensive tissue
binding, consistent with its lipophilic nature.

o Elimination Half-Life (t1/2): Approximately 5.0 hours (derived from elimination rate constant

)

o Stereoselectivity: Studies indicate that the (2R, 4R) and (2S, 4S) enantiomers possess
similar pharmacokinetic profiles in humans, unlike some other chiral anticholinergics where
one enantiomer is preferentially metabolized.

Table 1: Key Pharmacokinetic Parameters (Healthy Volunteers)

Parameter Value | Characteristic Note

Absorption Model First-order input Rapid onset of action

Elimination Rate (
Consistent across doses

)
Half-life (
~5.0 hours Supports b.i.d. or t.i.d. dosing
)
_ _ _ Active metabolite RU44403
Metabolism Extensive Hepatic
formed
Excretion Renal & Fecal Parent drug + metabolites

Metabolism and Excretion Dynamics

Vamicamide undergoes significant first-pass metabolism, which is a critical determinant of its
systemic bioavailability.

Metabolic Pathways

The primary metabolic pathway involves hepatic oxidation, likely mediated by Cytochrome
P450 (CYP) isoenzymes.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1682146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Major Metabolite:RU44403.[1] This metabolite is pharmacologically active and contributes to
the therapeutic efficacy.

» Minor Metabolite: RU44570 (detected in animal models, negligible in humans).[1]

o Stereochemical Stability: No significant chiral inversion occurs in vivo; the R,R and S,S forms
remain distinct.

Excretion

» Urinary Excretion: A significant portion of the dose is excreted in the urine, both as
unchanged parent drug and as the active metabolite RU44403.

» Bladder Selectivity: The presence of the active parent and metabolite in the urine provides a
"local" therapeutic effect on the bladder mucosa (urothelium), enhancing efficacy while
reducing systemic side effects (e.g., dry mouth).
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Figure 2: ADME pathway illustrating the conversion to active metabolite and dual-targeting
(systemic + urinary) of the bladder.

Experimental Protocols for Bioavailability
Assessment

For researchers aiming to validate these parameters, the following standardized protocols are
recommended.

Protocol: Chiral Separation in Biological Fluids

To accurately assess the bioavailability of Vamicamide's enantiomers, a stereoselective assay
IS required.

e Sample Preparation:

[¢]

Collect human serum or urine samples.[2][3][4]

[¢]

Perform Liquid-Liquid Extraction (LLE): Add diethyl ether to the sample (pH adjusted to
alkaline to ensure unionized form).

[e]

Vortex for 5 minutes, centrifuge at 3000g, and collect the organic layer.

o

Evaporate to dryness under nitrogen stream.

o

Reconstitute in mobile phase.

e Chromatographic Conditions (HPLC):

o Column: Chiral-AGP (

-acid glycoprotein) column (100 x 4.0 mm).

o Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) with organic modifier (e.g., 2-
propanol).

o Detection: UV absorbance at 260 nm.[2]
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o Validation: Linearity range 10—-200 ng/mL (Serum).[2]

Protocol: Population PK Modeling

When analyzing clinical data, use a One-Compartment Model with first-order absorption:
e Where:

o = Plasma concentration at time

[¢]

= Bioavailability fraction

[¢]

= Dose[5][6][7]

[¢]

= Absorption rate constant

[¢]

= Elimination rate constant

= Volume of distribution

[¢]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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